molecular formula C11H8BrNO3 B1409691 Ethyl 2-bromo-5-cyano-4-formylbenzoate CAS No. 1807078-30-3

Ethyl 2-bromo-5-cyano-4-formylbenzoate

Cat. No. B1409691
CAS RN: 1807078-30-3
M. Wt: 282.09 g/mol
InChI Key: MGWXAIVUAFDUJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-bromo-5-cyano-4-formylbenzoate (EBCF) is an organic compound used in the synthesis of various compounds, including pharmaceuticals. EBCF is a colorless, crystalline solid with a molecular formula of C10H7BrO3. It is a versatile compound with a wide range of applications in synthetic organic chemistry, including the synthesis of pharmaceuticals, dyes, and agrochemicals.

Scientific Research Applications

Ethyl 2-bromo-5-cyano-4-formylbenzoate has a number of applications in scientific research, including the synthesis of pharmaceuticals, dyes, agrochemicals, and other organic compounds. In the pharmaceutical industry, Ethyl 2-bromo-5-cyano-4-formylbenzoate is used in the synthesis of various drugs, such as antibiotics, antifungals, and anti-inflammatory agents. In the agrochemical industry, Ethyl 2-bromo-5-cyano-4-formylbenzoate is used to synthesize herbicides and insecticides. In the dye industry, Ethyl 2-bromo-5-cyano-4-formylbenzoate is used to synthesize a variety of dyes, including azo dyes and reactive dyes.

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-5-cyano-4-formylbenzoate is not fully understood. However, it is believed that the compound acts as a catalyst, promoting the formation of new bonds between molecules. It is also believed to act as a nucleophile, attacking electrophilic centers in other molecules and facilitating the formation of new bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 2-bromo-5-cyano-4-formylbenzoate are not well understood. However, it is believed that the compound may have some effects on the body, such as increasing the production of certain hormones and enzymes. It is also believed to have some anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 2-bromo-5-cyano-4-formylbenzoate in laboratory experiments include its low cost and its wide range of applications. It is also relatively easy to synthesize and is stable at room temperature. The main limitation of using Ethyl 2-bromo-5-cyano-4-formylbenzoate in laboratory experiments is its toxicity, which can be potentially dangerous if not handled properly.

Future Directions

In the future, Ethyl 2-bromo-5-cyano-4-formylbenzoate could be used in the synthesis of more complex organic compounds, such as peptides and natural products. It could also be used to synthesize more efficient pharmaceuticals and agrochemicals. Additionally, more research could be conducted to further understand the biochemical and physiological effects of the compound, as well as its potential toxicity. Finally, further research could be conducted to develop safer methods for synthesizing and handling the compound.

properties

IUPAC Name

ethyl 2-bromo-5-cyano-4-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-2-16-11(15)9-3-7(5-13)8(6-14)4-10(9)12/h3-4,6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGWXAIVUAFDUJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C(=C1)C#N)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-bromo-5-cyano-4-formylbenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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